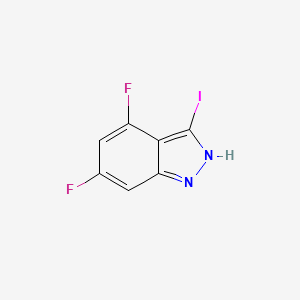

4,6-Difluoro-3-iodo-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-difluoro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAKVKWQWSWWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646405 | |

| Record name | 4,6-Difluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887567-79-5 | |

| Record name | 4,6-Difluoro-3-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887567-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Difluoro 3 Iodo 1h Indazole and Its Precursors

Classical and Contemporary Approaches to Indazole Ring Formation

The construction of the indazole nucleus is a focal point of heterocyclic chemistry, with numerous methods developed over the years. These range from long-established condensation reactions to more recent, sophisticated C-H activation and functionalization approaches.

One of the most fundamental and widely practiced methods for constructing the indazole ring involves the cyclization of ortho-substituted aromatic carbonyl compounds with hydrazine (B178648). researchgate.net This classical approach is particularly relevant for producing fluorinated indazoles. The synthesis of 4,6-difluoro-3-methyl-1H-indazole, for example, is achieved by reacting an appropriately fluorinated acetophenone (B1666503) with hydrazine. researchgate.net

The general mechanism involves the condensation of the carbonyl group with hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, often promoted by heat, leads to the formation of the indazole ring. The reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine has been specifically developed as a practical synthesis for indazoles. nih.govresearchgate.net Using O-methyloxime derivatives can be advantageous as it helps to prevent competitive side reactions like the Wolf-Kishner reduction, which can occur when starting directly from aldehydes. nih.govresearchgate.net

Table 1: Classical Synthesis of Fluorinated Indazoles

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 4,6-difluoro acetophenone | Hydrazine | 4,6-difluoro-3-methyl-1H-indazole | 98% | researchgate.net |

| 6,7-difluoro acetophenone | Hydrazine | 6,7-difluoro-3-methyl-1H-indazole | 50% | researchgate.net |

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions for efficient bond formation. Palladium-catalyzed intramolecular C-H amination represents a powerful strategy for building the indazole core from readily available starting materials like hydrazones. nih.govcapes.gov.br This method avoids the need for pre-functionalized substrates, such as ortho-haloarylhydrazones used in traditional Buchwald-Hartwig aminations, by directly activating a C-H bond on the aromatic ring. nih.gov

The reaction typically involves the cyclization of hydrazones derived from ketones. For instance, benzophenone (B1666685) tosylhydrazones can undergo intramolecular C-H amination with a palladium catalyst to yield indazoles. nih.gov This approach has been shown to be applicable for synthesizing a variety of 2-aryl-2H-indazoles and can be extended to other indole (B1671886) derivatives. capes.gov.brnih.gov

Palladium Acetate (Pd(OAc)₂) is a frequently employed catalyst in these C-H amination reactions. It is often used in combination with co-oxidants and additives. A notable catalyst system is Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃, which has proven effective for the intramolecular amination of benzophenone tosylhydrazones. nih.gov This system facilitates the synthesis of indazoles with various functional groups, showing particularly good yields for substrates with electron-donating groups on the benzene (B151609) ring. nih.gov The mechanism is thought to involve a Pd(II)/Pd(IV) catalytic cycle, although the potential role of dinuclear Pd(III) species has also been considered in similar C-H activation contexts. nih.gov

Rhodium(III) Complexes , such as [RhCp*Cl₂]₂, also serve as potent catalysts for C-H activation and have been applied to indazole synthesis. nih.govacs.orgacs.org A common strategy involves the rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes. nih.govacs.org In this formal [4+1] annulation, the azobenzene (B91143) C-H bond adds to the aldehyde, followed by a cyclative capture where the azo moiety acts as an internal nucleophile, ultimately leading to the N-aryl-2H-indazole product. nih.gov Dioxane has been identified as an effective solvent for this transformation, and the use of silver salt additives like AgSbF₆ can be crucial for achieving high yields. nih.gov

The substrate scope for these cyclization reactions can be extended to aminohydrazones derived from aromatic amides. While direct literature on using fluorinated aromatic amides to form 4,6-difluoro-1H-indazole via this specific route is limited, the underlying chemical principles are established. The synthesis of fluorinated hydrazones is a known process, often involving the condensation of a fluorinated carbonyl compound with a hydrazine derivative. nih.gov

Furthermore, methods exist for the α-amination of amides, which could be adapted to generate the necessary precursors. nih.gov For example, amides can be activated with reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to facilitate nucleophilic attack by hydrazides, forming substituted aminohydrazones. nih.gov These precursors, containing both the hydrazone moiety for cyclization and the desired fluorine substituents on the aromatic ring, would then be subjected to palladium-catalyzed C-H amination conditions to construct the indazole core. The tolerance of these catalytic systems for various functional groups, including halogens, suggests the feasibility of this approach. nih.gov

To circumvent the cost and potential toxicity associated with transition metals, metal-free synthetic strategies have gained significant attention. thieme-connect.comnih.gov These methods often rely on alternative modes of activation to promote the key bond-forming cyclization step.

A prominent metal-free approach for indazole synthesis is the intramolecular C-H amination of hydrazones mediated by molecular iodine (I₂). nih.govresearchgate.net This method is operationally simple and utilizes iodine as an oxidant to facilitate the C-N bond formation. researchgate.net The reaction typically involves treating diaryl or tert-butyl aryl ketone hydrazones with molecular iodine, often in the presence of an additive like potassium iodide or a mild base, to yield 1H-indazoles. nih.govresearchgate.net

This strategy has been successfully applied to a range of hydrazone substrates, providing a direct route to the indazole scaffold without the need for transition-metal catalysts. researchgate.net An alternative system employs a catalytic amount of iodobenzene (B50100) in the presence of a terminal oxidant like Oxone® under mild acidic conditions to achieve the same transformation. iosrjournals.org These iodine-mediated reactions represent an efficient and environmentally conscious alternative for the construction of the indazole ring system.

Table 2: Comparison of Indazole Synthesis Strategies

| Method | Catalyst/Reagent | Key Precursor | Key Features |

|---|---|---|---|

| Classical Cyclization | Hydrazine Hydrate | o-Fluoro Aromatic Carbonyl | Well-established, straightforward, good yields for specific substrates. researchgate.netnih.gov |

| Palladium-Catalyzed C-H Amination | Pd(OAc)₂, Oxidants | Aryl Hydrazones | High efficiency, direct C-H functionalization, broad substrate scope. nih.gov |

| Rhodium-Catalyzed C-H Amination | Rh(III) Complexes | Azobenzenes, Aldehydes | Formal [4+1] annulation, highly functional group compatible. nih.govacs.org |

| Iodine-Mediated C-H Amination | I₂ or Iodobenzene/Oxidant | Aryl Hydrazones | Metal-free, operationally simple, mild conditions. researchgate.netiosrjournals.org |

Metal-Free Cyclization Strategies

PIFA-Mediated Aryl C-H Amination

One of the modern approaches to constructing the 1H-indazole scaffold is through direct C-H amination, a process that avoids the need for pre-functionalized starting materials. nih.gov Phenyliodine(III) bis(trifluoroacetate) (PIFA) has emerged as a powerful oxidant for mediating such transformations. nih.govacs.org

In a representative synthesis, arylhydrazones can be cyclized to form 1H-indazoles via a PIFA-mediated aryl C-H amination. nih.govresearchgate.net This reaction proceeds through the formation of an N-acylnitrenium intermediate, which is then trapped intramolecularly by an amine moiety under relatively mild conditions. acs.org The use of PIFA as an oxidant facilitates the direct formation of the N-N bond, leading to the indazole core with good functional group compatibility and yielding the desired products in respectable amounts. nih.gov This method is notable for being a metal-free catalyzed process. nih.gov

Table 1: PIFA-Mediated Synthesis of 1H-Indazoles from Arylhydrazones nih.gov

| Starting Material | Product | Yield |

|---|

Regioselective Functionalization for 4,6-Difluoro-3-iodo-1H-Indazole Synthesis

Following the construction of the indazole ring, the synthesis of this compound requires the specific introduction of halogen atoms at the C-3, C-4, and C-6 positions.

The functionalization of the C-3 position of the indazole ring is a critical step. mdpi.com Direct iodination at this position is a common and effective strategy. mdpi.comrsc.org This transformation sets the stage for further modifications, such as cross-coupling reactions. mdpi.com

Introduction of Halogen Atoms at Specific Positions

Iodination at the C-3 Position

Reagents and Conditions (e.g., I2 in DMF with K2CO3)

A widely employed method for the iodination of the C-3 position of indazoles involves the use of molecular iodine (I₂) in a suitable solvent, such as N,N-dimethylformamide (DMF), with a base like potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH). mdpi.comrsc.orgresearchgate.netresearchgate.net The reaction is typically carried out at room temperature or slightly elevated temperatures. mdpi.comrsc.org For instance, treating 6-bromo-1H-indazole with iodine and KOH in DMF results in the formation of 6-bromo-3-iodo-1H-indazole in good yield. rsc.org This method is also applicable to indazoles with different substituents.

Table 2: C-3 Iodination of Indazoles

| Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6-bromo-1H-indazole | I₂, KOH, DMF, rt, 3h | 6-bromo-3-iodo-1H-indazole | 71.2% | rsc.org |

| Indazole (1) | I₂, KOH, DMF, rt, 1h | 3-iodo-1H-indazole (2) | Not specified | mdpi.com |

The introduction of fluorine atoms onto the benzene ring of the indazole system is crucial for synthesizing this compound. There are several strategies for achieving this, often involving the use of fluorinated starting materials or late-stage fluorination reactions.

One approach is to start with a pre-fluorinated aniline (B41778) derivative. For example, 3-fluoro-2-methylaniline (B146951) can be used as a starting material, which then undergoes a series of reactions including bromination, ring closure, and deprotection to yield a fluorinated indazole. google.com Another strategy involves the use of electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). brittonsfu.com Photocatalytic methods using decatungstate anion and NFSI have been developed for the direct fluorination of unactivated C-H bonds, offering good functional group tolerance. brittonsfu.com While not specifically detailed for 4,6-difluoro-1H-indazole, these modern fluorination techniques represent potential routes. brittonsfu.comorganic-chemistry.org A process development for a fluorinated indazole has also been described, which involved an electronically directed metalation/formylation sequence followed by condensation and an intramolecular Ullmann cyclization. researchgate.net

During the synthesis, particularly for reactions involving functionalization of the indazole ring, it is often necessary to protect the N-1 nitrogen atom. google.com This prevents unwanted side reactions and can direct the regioselectivity of subsequent transformations. worktribe.com

A variety of protecting groups can be employed for the indazole nitrogen. synarchive.com The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal. For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has been used for the regioselective protection of the N-2 position, which can then direct lithiation to the C-3 position. nih.gov While this example is for N-2 protection, similar principles apply to N-1 protection. Other common nitrogen protecting groups include tetrahydropyran (B127337) (THP) and trimethylsilylethoxymethyl (SEM). google.com The protection of the N-1 indazole nitrogen can be achieved by reacting the indazole with a suitable reagent, such as 3,4-dihydro-2H-pyran in the presence of an acid catalyst for the introduction of a THP group. google.com The removal of the protecting group is typically the final step in the synthesis to yield the desired product. google.com

Protecting Group Chemistry for Nitrogen Atoms (N-1)

Prevention of Side Reactions and Regiocontrol

In the synthesis of indazole derivatives, including fluorinated analogues, preventing side reactions and achieving regiocontrol are paramount. The N-alkylation of the 1H-indazole scaffold, for instance, can lead to a mixture of N-1 and N-2 alkylated products. The regiochemical outcome is influenced by both steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions such as the choice of base and solvent. beilstein-journals.org For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 regioselectivity in the alkylation of various C-3 substituted indazoles. beilstein-journals.org Conversely, certain substituents, like a nitro or carboxylate group at the C-7 position, can direct the alkylation to the N-2 position with high selectivity. beilstein-journals.org

The choice of the N-alkylating reagent also plays a significant role. While primary alkyl halides and secondary alkyl tosylates can be used with a high degree of N-1 regioselectivity, the specific conditions must be carefully optimized. beilstein-journals.org In some cases, thermodynamic equilibration can be exploited to favor the more stable N-1 substituted isomer. beilstein-journals.org For instance, N-1 substituted indazoles have been obtained through an equilibration process when using β-halo ester electrophiles in dimethylformamide (DMF). beilstein-journals.org

Advanced Synthetic Transformations and Reaction Mechanisms

The 4,6-difluoro-1H-indazole core is a versatile scaffold for a variety of advanced synthetic transformations, enabling the introduction of diverse functional groups.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and efficient tool for the synthesis and modification of complex organic molecules, including indazole derivatives. rsc.org This approach avoids the need for pre-functionalization of the substrate, thereby streamlining synthetic routes. rsc.org

Transition metal-catalyzed C-H activation has been extensively explored for the functionalization of indazoles. nih.gov Various metals, including palladium, iron, copper, and rhodium, have been successfully employed to catalyze the formation of C-C and C-heteroatom bonds at different positions of the indazole ring. rsc.orgnih.gov

Transition Metal-Catalyzed C-H Activation and Annulation

Transition metal-catalyzed C-H activation followed by annulation represents a highly effective strategy for the one-step construction of functionalized indazole derivatives. nih.govresearchgate.net This methodology often exhibits broad functional group tolerance and can lead to complex polycyclic structures. nih.govrsc.org

Rhodium(III) catalysis has proven to be particularly versatile for the C-H activation of various substrates, including those leading to indazole synthesis. nih.govbohrium.com Rh(III)-catalyzed reactions often proceed through a C-H metalation step, followed by insertion of an unsaturated partner and subsequent cyclization. nih.govnih.gov For example, Rh(III)-catalyzed C-H activation/C-N bond formation has been utilized in the synthesis of substituted 1H-indazoles. nih.gov In some instances, the reaction involves a sequential C-H bond activation and intramolecular cascade annulation. nih.gov

A notable application of Rh(III) catalysis is the synthesis of functionalized 1H-indazoles from aldehyde phenylhydrazones via a double C-H activation and C-H/C-H cross-coupling. nih.govresearchgate.net This method allows for the direct formation of a C-C bond at the C-7 position of the indazole ring. nih.gov The mechanism is proposed to involve a cascade of C(aryl)-H bond metalation, C(aldehyde)-H bond insertion, and reductive elimination. nih.gov

| Catalyst System | Reactants | Product | Key Features |

| [CpRhCl₂]₂ / Cu(OAc)₂ / AgSbF₆ | N-H-imidates and nitrosobenzenes | Substituted 1H-indazoles | Mild reaction conditions, use of molecular oxygen as the oxidant. nih.gov |

| [CpRhCl₂]₂ / SbF₆ / Zn(OAc)₂ | Phenylhydrazines and 1-alkynylcyclobutanols | 1H-indazole derivatives | [4+1] annulation, good functional group compatibility. nih.gov |

| Rh(III) catalyst | Aldehyde phenylhydrazones | Functionalized 1H-indazoles | Double C-H activation and C-H/C-H cross-coupling. nih.govresearchgate.net |

Copper and silver salts often play crucial roles as co-catalysts or oxidants in transition metal-catalyzed C-H functionalization reactions. In Rh(III)-catalyzed syntheses of 1H-indazoles, Cu(OAc)₂ is frequently used as an oxidant. nih.gov Control experiments have demonstrated that the presence of both rhodium and copper catalysts can be essential for the transformation to proceed. nih.gov

Silver salts, such as AgSbF₆, can act as activators for the rhodium catalyst. nih.gov Silver(I) salts can also mediate intramolecular oxidative C-H bond amination to form 1H-indazoles. nih.gov For instance, the use of AgNTf₂ as an oxidant has been shown to be effective in the synthesis of various 3-substituted 1H-indazoles. nih.gov While copper species can promote these reactions, they may not always be necessary for the amination step itself, sometimes acting more as a base additive. nih.gov

| Co-catalyst/Oxidant | Role in Reaction | Example Reaction |

| Cu(OAc)₂ | Oxidant in Rh(III)-catalyzed reactions | Synthesis of 1H-indazoles from imidates and nitrosobenzenes. nih.gov |

| AgSbF₆ | Activator for Rh(III) catalyst | Synthesis of 1H-indazoles from phenylhydrazines and alkynes. nih.gov |

| AgNTf₂ | Oxidant in C-H amination | Intramolecular oxidative C-H amination of arylhydrazones. nih.gov |

Radical Pathways for C-3 Functionalization

Radical-mediated reactions offer an alternative and powerful approach for the functionalization of heterocycles, including the C-3 position of indazoles. nih.gov These reactions often proceed via the generation of a radical intermediate which then reacts with the heterocyclic core. nih.gov

Direct C-3 alkylation of 1H-indazole via a Minisci-type reaction (the addition of a nucleophilic carbon radical to a protonated electron-deficient heterocycle) has been explored, although it can result in low yields due to the specific electronic properties of the indazole ring system. scispace.com However, other radical pathways have been developed. For instance, radical cascade reactions involving difluoromethylation and cyclization of unactivated alkenes have been used to synthesize CF₂H-substituted polycyclic imidazoles, a strategy that could potentially be adapted for indazole functionalization. acs.org

Cross-Coupling Reactions for Further Derivatization

The iodine atom at the C-3 position of 4,6-difluoro-1H-indazole serves as a versatile handle for introducing a wide range of molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating libraries of novel indazole derivatives for biological screening.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction facilitates the introduction of aryl or heteroaryl groups at the C-3 position, a key structural modification in many biologically active molecules. mdpi.commdpi.com The reaction typically involves the palladium-catalyzed coupling of the 3-iodoindazole with an organoboronic acid or its corresponding ester. mdpi.commdpi.com

The general applicability of the Suzuki-Miyaura reaction for C-3 functionalization of 3-iodoindazoles has been demonstrated, proving to be a powerful tool for creating sophisticated molecules. mdpi.com Studies have focused on coupling 3-iodoindazoles with various arylboronic acids, leading to the synthesis of 3-aryl-1H-indazoles. mdpi.com For instance, the reaction of 3-iodoindazole with different arylboronic acids in the presence of a palladium catalyst and a base like sodium bicarbonate in a solvent mixture like DMF/water has been shown to produce the desired 3-arylindazoles in yields ranging from 55-70%. mdpi.com The versatility of this method allows for the synthesis of compounds that are precursors to potent kinase inhibitors and other therapeutic agents. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with 3-Iodoindazoles This table is representative of Suzuki-Miyaura reactions on the 3-iodoindazole core. Specific yields for the 4,6-difluoro analogue may vary.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the catalytic system employed. Research has explored various palladium sources, ligands, and solvent systems to optimize reaction outcomes. Ferrocene-based palladium complexes, such as 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride (PdCl₂(dppf)), have demonstrated superior catalytic activity compared to simple palladium salts for the C-3 arylation of 3-iodoindazole. mdpi.com

The use of ionic liquids (ILs) as a reaction medium has emerged as a significant advancement. mdpi.comscielo.brresearchgate.net Imidazolium-based ionic liquids, like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF₄) and 1-n-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BMImPF₆), have been shown to enhance the yields of cross-coupled products. mdpi.com These ILs can stabilize palladium nanoparticles, which act as a reservoir for the active catalytic species, and prevent the precipitation of inactive Pd(0) black, a common issue in these reactions. mdpi.commdpi.com This stabilization facilitates more effective catalyst recycling and reuse. mdpi.comscielo.br The choice of ionic liquid can influence catalytic activity, with studies indicating that BMImBF₄ may perform better than BMImPF₆ in certain systems. mdpi.com The combination of palladium catalysts with ionic liquids provides a robust and often recyclable system for the Suzuki-Miyaura coupling of haloindazoles. scielo.brresearchgate.net

The Heck reaction offers another avenue for the C-3 functionalization of this compound, enabling the formation of carbon-carbon bonds by coupling with alkenes. clockss.org This palladium-catalyzed reaction typically introduces an alkenyl substituent at the C-3 position. While specific studies on the Heck reaction with this compound are not widely detailed in the provided context, the reaction is a standard method for the functionalization of aryl halides. The reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been studied, indicating that such couplings are feasible within the broader class of iodo-azoles. clockss.org For these reactions, the choice of ligand is crucial, with P(OEt)₃ being identified as suitable for the cross-coupling. clockss.org The reaction conditions, including the palladium source (e.g., Pd(OAc)₂), base, and solvent, would need to be optimized to achieve high yields and selectivity for the desired C-3-alkenylated 4,6-difluoro-1H-indazole products.

Suzuki-Miyaura Coupling at the C-3 Position

Intramolecular Cyclization Reactions for Indazole Formation

For fluorinated indazoles, a concise route involves an electronically directed metalation/formylation of a fluorinated aromatic precursor, followed by condensation with a hydrazine to form a hydrazone. researchgate.netscispace.com This hydrazone is then subjected to a copper- or palladium-catalyzed intramolecular Ullmann-type or amination reaction to yield the final indazole product. researchgate.netscispace.comscilit.com For example, arylhydrazones derived from 2-bromobenzaldehydes can be cyclized using a palladium catalyst like Pd(dba)₂ with chelating phosphine (B1218219) ligands such as rac-BINAP or dppf. scilit.com Another approach involves a silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. nih.gov These methods provide a versatile entry to a wide range of substituted indazoles, including those with fluorine atoms on the benzene ring. nih.govnih.gov

Optimization of Reaction Conditions for Synthesis Efficiency

Optimizing reaction conditions is paramount for ensuring high efficiency, yield, and purity in the synthesis of this compound and its derivatives. This involves a systematic investigation of various parameters for each synthetic step.

For the iodination of the 4,6-difluoro-1H-indazole precursor, reaction conditions such as the choice of iodinating agent (e.g., I₂, N-iodosuccinimide), base (e.g., KOH, K₂CO₃), solvent (e.g., DMF, dioxane), and temperature are critical variables that are often optimized. mdpi.comchim.it

In the subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, optimization is key to maximizing yields and minimizing side products. nih.gov Key parameters that are typically screened include:

Palladium Source: Different palladium precursors like Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium complexes can exhibit varying reactivity. nih.govorganic-chemistry.org

Ligand: The choice of phosphine ligand (e.g., PPh₃, SPhos, XPhos, dppf) is crucial and can dramatically influence reaction rate and yield. nih.govmdpi.com

Base: The strength and solubility of the base (e.g., K₃PO₄, NaHCO₃, Cs₂CO₃) can affect the transmetalation step.

Solvent: The solvent system (e.g., DMF, dioxane, THF, water, or ionic liquids) impacts solubility, reaction temperature, and catalyst stability. mdpi.comorganic-chemistry.org

Temperature and Reaction Time: These are adjusted to ensure complete conversion without promoting decomposition or side reactions. mdpi.com

For instance, in the Suzuki coupling of 3-chloroindazole, a switch from Pd₂dba₃ to a second-generation SPhos precatalyst (P2) resulted in a significant yield increase from 52% to 80%. nih.gov Similarly, for the vinylation of 3-iodoindazole, microwave irradiation has been used to shorten reaction times, with studies comparing different catalysts like Pd(PPh₃)₄ and Pd(OAc)₂ to find the optimal conditions. mdpi.com High-throughput screening and statistical modeling are advanced tools that can be employed to efficiently navigate the complex parameter space and identify the safest and most effective conditions for production. researchgate.netscispace.com

Spectroscopic and Structural Elucidation of 4,6 Difluoro 3 Iodo 1h Indazole and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural analysis of fluorinated indazoles. By examining the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure, including connectivity and spatial relationships between atoms.

¹H NMR spectroscopy is fundamental in identifying the positions of hydrogen atoms within a molecule. For 4,6-difluoro-3-iodo-1H-indazole, this technique is crucial for assigning the signals of the aromatic protons and the N-H proton of the indazole ring. The chemical shifts of these protons are influenced by the electronic effects of the fluorine and iodine substituents. msu.eduipb.pt The N-H proton signal is often broad and its chemical shift can be dependent on solvent and concentration. msu.edu

In the ¹H NMR spectrum, the chemical shifts (δ) of the aromatic protons provide insight into the electron distribution within the benzene (B151609) ring. organicchemistrydata.org The electron-withdrawing nature of the fluorine atoms generally leads to a downfield shift of the adjacent proton signals. inflibnet.ac.in Coupling constants (J), which describe the interaction between neighboring protons, are invaluable for determining their relative positions. For instance, ortho-coupled protons typically exhibit larger coupling constants (³J ≈ 7-10 Hz) compared to meta-coupled protons (⁴J ≈ 1-3 Hz) and para-coupled protons (⁵J ≈ 0-1 Hz). inflibnet.ac.in The ¹H-⁹F coupling constants are also important for structural assignment. wikipedia.org

Interactive Table: Representative ¹H NMR Data for Substituted Indazoles

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1H-Indazole | CDCl₃ | H-3 | 8.10 | s | |

| H-4 | 7.77 | d | 8.4 | ||

| H-5 | 7.40 | m | |||

| H-6 | 7.18 | m | |||

| H-7 | 7.51 | d | 8.4 | ||

| 3-Ethoxycarbonyl-1H-indazole | DMSO-d₆ | N-H | 13.91 | bs | |

| H-4 | 8.06 | d | 7.8 | ||

| H-7 | 7.65 | d | 8.4 | ||

| H-5 | 7.44 | m | |||

| H-6 | 7.30 | m | |||

| -CH₂- | 4.38 | q | 7.2 | ||

| -CH₃ | 1.36 | t | 7.2 |

Note: Data is illustrative and sourced from general indazole derivatives. wiley-vch.de Specific data for this compound may vary.

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. ksu.edu.sa In this compound, each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their chemical environment. msu.eduipb.ptorganicchemistrydata.orgbiophysics.orgresearchgate.net The carbons attached to the electronegative fluorine and iodine atoms (C-4, C-6, and C-3) are particularly affected, with their signals appearing at characteristic chemical shifts. msu.eduksu.edu.sa The presence of C-F coupling further aids in the assignment of the carbon signals. rsc.org

Interactive Table: Representative ¹³C NMR Data for Substituted Indazoles

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| 1H-Indazole | CDCl₃ | C-3 | 134.77 |

| C-3a | 123.13 | ||

| C-4 | 120.96 | ||

| C-5 | 126.80 | ||

| C-6 | 120.86 | ||

| C-7 | 109.71 | ||

| C-7a | 140.01 | ||

| 3-Ethoxycarbonyl-1H-indazole | DMSO-d₆ | C=O | 162.33 |

| C-7a | 140.93 | ||

| C-3 | 135.20 | ||

| C-5 | 126.64 | ||

| C-3a | 122.83 | ||

| C-6 | 122.16 | ||

| C-4 | 121.04 | ||

| C-7 | 111.09 | ||

| -CH₂- | 60.28 | ||

| -CH₃ | 14.27 |

Note: This table presents illustrative data from known indazole derivatives. wiley-vch.de The specific chemical shifts for this compound will be influenced by its unique substitution pattern.

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgaiinmr.com This technique is particularly valuable for this compound as it provides distinct signals for the two non-equivalent fluorine atoms at positions 4 and 6. msu.educhemrxiv.org The chemical shifts and coupling constants (both ¹H-¹⁹F and ¹⁹F-¹⁹F) are highly sensitive to the local electronic environment, offering detailed structural insights. wikipedia.orgbiophysics.org The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap. thermofisher.com

Nitrogen NMR, including both ¹⁵N and ¹⁴N isotopes, is a powerful tool for probing the electronic environment of the nitrogen atoms in the indazole ring. ipb.ptbiophysics.org This technique is especially useful for studying tautomerism, a common phenomenon in indazoles where the N-H proton can reside on either N1 or N2. acs.orgresearchgate.net The chemical shifts of the nitrogen atoms are significantly different in the two tautomeric forms, allowing for their differentiation and the determination of the predominant tautomer in solution. researchgate.netnih.gov However, the low natural abundance of ¹⁵N and the quadrupolar nature of ¹⁴N can present experimental challenges. researchgate.netrsc.org

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex NMR spectra of molecules like this compound. ipb.ptorganicchemistrydata.orgchemrxiv.org

gHMQC (Gradient Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence) correlate the chemical shifts of directly bonded protons and carbons, allowing for the straightforward assignment of protonated carbons. vibgyorpublishers.orgresearchgate.net

gHMBC (Gradient Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more), which is crucial for piecing together the molecular skeleton and confirming the positions of substituents. researchgate.netscience.govnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) and SELNOESY (Selective 1D NOESY) provide information about the spatial proximity of protons. ipb.ptnih.gov These experiments are particularly useful for determining the regiochemistry of substitution and the conformation of derivatives.

Through the combined application of these advanced NMR techniques, a comprehensive and unambiguous structural elucidation of this compound and its derivatives can be achieved. nih.govyoutube.com

Proton NMR (¹H NMR) for Aromatic and N-H Protons

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of this compound and its analogs. Different ionization methods offer complementary information.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar compounds, including many indazole derivatives. In ESI-MS, the sample is introduced as a solution, and a high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For indazole derivatives, ESI-MS typically results in the formation of protonated molecules, denoted as [M+H]⁺. This allows for the direct determination of the molecular weight of the compound. For instance, in the analysis of various substituted indazoles, the molecular ion peak is often observed as the [M+H]⁺ ion. nih.gov The technique is sensitive and can be used to analyze complex mixtures, making it valuable in the study of drug metabolites and other biological applications involving indazole-based compounds. nih.gov

It is important to note that instrumental parameters such as solution flow rate, nebulizer gas flow rate, the potential applied at the entrance capillary, and the temperature of the drying gas can influence the ESI-MS spectra and must be carefully optimized to avoid perturbations in speciation. nih.gov

A summary of representative ESI-MS data for some indazole derivatives is presented in the table below.

| Compound | Molecular Formula | Observed Ion | m/z |

| 6-Bromo-3-iodo-1H-indazole | C₇H₄BrIN₂ | [M+H]⁺ | 322.9 |

| (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole | C₁₇H₁₅BrN₂O₂ | [M+H]⁺ | 359.1 |

| (E)-6-Bromo-3-(2,6-dichloro-3,5-dimethoxystyryl)-1H-indazole | C₁₇H₁₃BrCl₂N₂O₂ | [M+H]⁺ | 427.1 |

| 1,4,5-Triphenylimidazole 3-oxide | C₂₁H₁₆N₂O | [M+H]⁺ | 313 |

| 1-(4-Fluorophenyl)-4,5-diphenylimidazole 3-oxide | C₂₁H₁₅FN₂O | [M+H]⁺ | 331 |

This table presents data from various indazole and imidazole (B134444) derivatives to illustrate the application of ESI-MS in determining molecular weights.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.gov This capability is particularly important for compounds like this compound, where the presence of multiple heteroatoms (N, F, I) requires precise mass determination to distinguish between potential elemental formulas.

HRMS can confirm the identity of a compound by matching the experimentally measured mass to the calculated exact mass of the proposed structure with a very low margin of error, typically in the parts-per-million (ppm) range. nih.gov This level of accuracy is essential for distinguishing between isomers and for the structural elucidation of unknown compounds, such as metabolites or new synthetic derivatives. sccwrp.orgsciex.com For example, HRMS has been instrumental in characterizing halogen-containing drug metabolites, where precise mass data helps to identify the products of biotransformation. nih.gov

The data generated by HRMS is invaluable for the unambiguous confirmation of the chemical formula of newly synthesized compounds and for providing evidence of their purity.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons. This process typically leads to extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used as a "fingerprint" for identification.

For indazole derivatives, EI-MS can reveal structural information by showing how the molecule breaks apart. The fragmentation pattern can help to identify the core indazole structure and the nature and position of its substituents. nih.gov For instance, the cleavage of the C-I bond in iodo-substituted compounds is a common fragmentation pathway, often resulting in a prominent peak corresponding to the loss of the iodine atom. docbrown.info Similarly, the fragmentation of the indazole ring itself can provide clues about the substitution pattern.

While EI-MS is a powerful tool for structural elucidation, the molecular ion peak may be weak or absent for some compounds due to the high degree of fragmentation. nih.gov

The study of the fragmentation pathways of related compounds, such as indazole N-oxides, can provide valuable insights into the behavior of the indazole core under mass spectrometric conditions. researchgate.net Research on indazole N-oxides has shown that the fragmentation patterns can be complex and are influenced by the position of the N-oxide group and other substituents. researchgate.net

A general observation in the EI-MS of indazole N1-oxides is the loss of an oxygen atom from the molecular ion, leading to a peak corresponding to the deoxygenated indazole. researchgate.netresearchgate.net This is a characteristic fragmentation that helps to identify the compound as an N-oxide. Other fragmentation pathways may involve the cleavage of the indazole ring system. Understanding these pathways can aid in the interpretation of the mass spectra of more complex indazole derivatives, including this compound.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the chemical bonds and functional groups within a molecule. youtube.comnih.govresearchgate.netresearchgate.netyoutube.commyfoodresearch.com Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum that can be used for identification. nih.gov

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H bond, the C-F bonds, the C-I bond, and the aromatic C-H and C=C bonds of the indazole ring. The positions of these bands can be influenced by the electronic effects of the substituents and by intermolecular interactions, such as hydrogen bonding. researchgate.net

A general guide to the expected FT-IR absorption bands for this compound is provided in the table below.

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Amine | N-H stretch | 3200-3500 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Aromatic Ring | C=C stretch | 1400-1600 |

| Fluoroalkane | C-F stretch | 1000-1400 |

| Iodoalkane | C-I stretch | 500-600 |

This table provides a general range for the characteristic absorption of the functional groups present in the molecule. The exact positions of the peaks can vary depending on the specific molecular environment.

By comparing the experimental FT-IR spectrum of a synthesized compound with the expected absorption frequencies, it is possible to confirm the presence of the key functional groups and thus support the proposed structure. researchgate.net

Raman Spectroscopy for Molecular Vibrations and Non-Destructive Analysis

Raman spectroscopy serves as a powerful non-destructive technique for probing the molecular vibrations of this compound. By analyzing the inelastic scattering of monochromatic light, specific vibrational modes associated with the molecule's structural framework can be identified.

In the context of this compound derivatives, Raman spectroscopy is instrumental in identifying the characteristic vibrational bands of the indazole core and any appended linker moieties. While specific Raman data for this compound is not extensively reported in the reviewed literature, analysis of related indazole structures provides a basis for expected spectral features. For instance, studies on 1H-indazole adsorbed on silver surfaces have identified key Raman shifts corresponding to the pyrazole (B372694) and benzene ring vibrations. nih.gov The introduction of fluorine and iodine substituents would be expected to shift these bands and introduce new vibrational modes, such as the C-F and C-I stretching vibrations, providing a unique spectroscopic fingerprint for the molecule.

Raman spectroscopy is also a valuable tool for investigating the supramolecular assembly of indazole derivatives. The formation of intermolecular interactions, such as hydrogen bonding (N-H···N) and potential halogen bonding involving the iodine atom, can be inferred from changes in the vibrational frequencies and bandwidths of the involved functional groups. mdpi.com For example, a broadening and shift to lower frequency of the N-H stretching vibration in the solid-state Raman spectrum, compared to the gas phase or dilute solution, would be indicative of hydrogen bond formation.

Vibrational Circular Dichroism (VCD) for Chiral Structures

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com Although this compound itself is achiral, its derivatives can be designed to be chiral, for instance, by introducing a stereocenter in a substituent. For such chiral derivatives, VCD would be an indispensable tool for determining their absolute configuration in solution, a critical aspect in medicinal chemistry and materials science. youtube.com

The VCD spectrum provides a unique fingerprint of a chiral molecule's three-dimensional structure. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the stereocenters can be unambiguously assigned. rsc.orgnih.gov This technique is particularly powerful as it does not require crystallization of the compound, which is often a significant bottleneck in structural elucidation. youtube.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

By diffracting X-rays through a single crystal of a this compound derivative, a detailed map of electron density can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. nih.gov This technique provides unequivocal proof of the molecular structure and offers insights into the packing of molecules in the crystal lattice.

While the specific crystal structure of this compound is not publicly available in the searched databases, data from related halogenated pyrazole and indazole structures can provide expected values for its molecular geometry. mdpi.comnih.gov The indazole core is expected to be largely planar, with the fluorine and iodine substituents lying in the plane of the bicyclic system. The precise bond lengths and angles will be influenced by the electronic effects of the halogen substituents.

Below are tables with representative bond lengths and angles for a related halogenated pyrazole, 4-iodo-1H-pyrazole, which can serve as an analogue for estimating the geometry of the pyrazole ring within the indazole system. mdpi.com

Table 1: Representative Bond Lengths for a Halogenated Pyrazole Analogue

| Bond | Length (Å) |

|---|---|

| I-C(4) | 2.053(2) |

| N(1)-N(2) | 1.345(3) |

| N(1)-C(5) | 1.346(3) |

| N(2)-C(3) | 1.332(3) |

| C(3)-C(4) | 1.383(3) |

| C(4)-C(5) | 1.380(3) |

Data derived from the crystal structure of 4-iodo-1H-pyrazole and is intended for comparative purposes. mdpi.com

Table 2: Representative Bond Angles for a Halogenated Pyrazole Analogue

| Angle | Angle (°) |

|---|---|

| C(5)-N(1)-N(2) | 112.5(2) |

| C(3)-N(2)-N(1) | 105.0(2) |

| N(2)-C(3)-C(4) | 111.4(2) |

| C(5)-C(4)-C(3) | 104.9(2) |

| I-C(4)-C(3) | 127.3(2) |

| I-C(4)-C(5) | 127.8(2) |

Data derived from the crystal structure of 4-iodo-1H-pyrazole and is intended for comparative purposes. mdpi.com

Single Crystal X-ray Diffraction

Supramolecular Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The supramolecular arrangement of fluorinated indazoles in the solid state is significantly influenced by a combination of intermolecular forces, including hydrogen bonding and π-π stacking. In related fluorinated indazole systems, such as 3-trifluoromethyl-1H-indazole and 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole, the molecules are known to form catemeric structures through hydrogen bonds. core.ac.ukrsc.org These catemers, which are chain-like polymeric structures, are a result of N-H···N hydrogen bonds between adjacent indazole molecules.

While specific crystallographic data for this compound is not extensively detailed in the available literature, the behavior of analogous fluorinated indazoles suggests a propensity for forming robust hydrogen-bonded networks. The presence of the N-H group in the indazole ring is a key determinant in the formation of these supramolecular assemblies.

The table below summarizes the key intermolecular interactions anticipated in the crystal structure of this compound, based on studies of related compounds.

| Interaction Type | Participating Groups | Expected Role in Supramolecular Structure |

| Hydrogen Bonding | N-H (donor), N (acceptor) of adjacent indazole rings | Formation of catemeric chains or dimeric pairs |

| π-π Stacking | Indazole aromatic rings | Stabilization of the crystal lattice through aromatic interactions |

Chiral Resolution and Helical Structures in Perfluorinated Indazoles

A noteworthy characteristic of certain perfluorinated indazoles is their ability to form helical structures, leading to spontaneous chiral resolution upon crystallization. core.ac.ukrsc.org For instance, 3-trifluoromethyl-1H-indazole and 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole have been observed to crystallize in chiral space groups, forming helical catemers with a three-fold screw axis. core.ac.ukrsc.orgcsic.es This phenomenon, where an achiral molecule crystallizes in a chiral space group, is a fascinating aspect of supramolecular chemistry.

The formation of these helical structures is driven by the specific intermolecular interactions within the crystal lattice. The pitch of these helices is influenced by the steric bulk of the substituents on the indazole ring. For example, the pitch of the helix in 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole is larger than that in 3-trifluoromethyl-1H-indazole, which is consistent with the increased size of the perfluorinated ring system. core.ac.uk

Given these precedents, it is plausible that this compound could also exhibit similar chiral crystallization behavior, potentially forming helical structures. The presence of the bulky iodine atom at the 3-position and the fluorine atoms on the benzene ring could influence the helical parameters.

The chiral separation of indazole derivatives has been successfully achieved using techniques such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases. For other functionalized indazoles, specific chiral columns have demonstrated high enantiomeric resolution. nih.gov This suggests that if this compound were to crystallize as a conglomerate of enantiomeric crystals, similar chromatographic methods could be employed for their separation.

The table below outlines the helical parameters observed in related fluorinated indazoles.

| Compound | Crystal System | Space Group | Helical Structure |

| 3-Trifluoromethyl-1H-indazole | Trigonal | P32 | Helical catemer |

| 3-Trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole | Trigonal | P32 | Helical catemer |

Powder X-ray Diffraction for Polymorphism and Crystal Forms

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to investigate the crystalline nature of solid materials. It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties.

For a crystalline compound like this compound, PXRD can be employed to:

Confirm the crystalline nature of a synthesized batch.

Identify the specific crystal form present.

Detect the presence of multiple polymorphs in a sample.

Monitor phase transitions between different polymorphic forms as a function of temperature, pressure, or humidity.

The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). The position and intensity of these peaks are determined by the crystal lattice parameters. While a specific PXRD pattern for this compound is not publicly available in the reviewed literature, the general methodology for such an analysis is well-established.

The table below illustrates the type of data that would be obtained from a PXRD analysis of a crystalline solid.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Hypothetical Data | Hypothetical Data | Hypothetical Data |

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 20.8 | 4.27 | 78 |

| 25.1 | 3.54 | 62 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

No specific data is available for 4,6-Difluoro-3-iodo-1H-indazole.

Published literature with DFT-predicted spectroscopic data for this compound could not be found.

Specific energy band gap calculations for this compound are not documented in the available literature.

Dedicated aromaticity studies (e.g., Nucleus-Independent Chemical Shift calculations) for this compound have not been found.

While the tautomerism of indazoles is a subject of general study, nih.govmdpi.comnih.gov a specific conformational analysis and investigation of the tautomeric equilibrium for this compound is not available.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Reaction Mechanism Studies (e.g., transition states, intermediates)

No studies detailing the reaction mechanisms involving this compound, including the characterization of transition states or intermediates through computational methods, were found in the searched literature. nih.gov

Analysis of C-H Activation Pathways

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. nih.govnih.gov For indazole derivatives, transition-metal-catalyzed C-H activation has emerged as a key method for their elaboration. nih.govnih.gov While specific computational studies on the C-H activation of this compound are not extensively documented, the analysis of related systems provides a strong basis for understanding the likely pathways.

Transition-metal-catalyzed C-H activation of indazoles often proceeds through a concerted metalation-deprotonation (CMD) mechanism, particularly with rhodium(III) catalysts. nih.gov In this pathway, the catalyst coordinates to the indazole, followed by the cleavage of a C-H bond with the assistance of a base. For this compound, the most likely sites for C-H activation would be the C-5 and C-7 positions on the benzene (B151609) ring, as the C-3 position is blocked by the iodine atom.

Density Functional Theory (DFT) calculations are a primary tool for investigating these pathways. nih.govmdpi.com Such calculations can determine the activation energies for the C-H cleavage at different positions, revealing the kinetic and thermodynamic favorability of each pathway. The electronic effects of the fluorine and iodine substituents would be critical in these calculations. The electron-withdrawing nature of the fluorine atoms would likely influence the acidity of the C-H bonds and the stability of the resulting metalated intermediate.

A hypothetical DFT study on the Rh(III)-catalyzed C-H activation of this compound might involve the following steps:

Reactant Complex Formation: Modeling the initial coordination of the Rh(III) catalyst to the indazole.

Transition State Search: Locating the transition states for C-H activation at the C-5 and C-7 positions.

Intermediate and Product Analysis: Calculating the energies of the resulting rhodacycle intermediates and the final functionalized products.

The relative energies of the transition states would indicate the regioselectivity of the C-H activation. It is plausible that the fluorine atoms could direct the metalation to a specific C-H bond due to their electronic influence.

| Computational Step | Objective | Key Parameters to Determine |

| Reactant Complex Modeling | To determine the initial binding mode of the catalyst. | Binding energy, geometry of the complex. |

| Transition State Calculation | To identify the energy barrier for C-H cleavage. | Activation energy (ΔG‡), geometry of the transition state. |

| Intermediate Stability Analysis | To assess the stability of the metalated intermediate. | Relative energy of the rhodacycle. |

| Product Energy Calculation | To determine the overall thermodynamics of the reaction. | Reaction energy (ΔG). |

Skeletal Editing Mechanisms

Skeletal editing refers to the modification of a molecule's core structure, for instance, by atom insertion, deletion, or rearrangement. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net This is a powerful concept for the diversification of molecular scaffolds. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net One such transformation relevant to indazoles is the conversion of an indole (B1671886) framework to an indazole. nih.govchemrxiv.org While this is the reverse of forming an indazole, the computational analysis of such a process provides insight into the stability and reactivity of the indazole ring system.

A theoretical study on the skeletal editing of a molecule like this compound could explore its potential for rearrangement or ring-expansion reactions. For example, computational methods could be used to investigate the feasibility of inserting a carbon or nitrogen atom into the pyrazole (B372694) ring, leading to a new heterocyclic system.

DFT calculations would be instrumental in mapping the potential energy surface for such transformations. semanticscholar.org This would involve identifying key intermediates and transition states along the reaction coordinate. The high energetic barriers often associated with breaking and forming the bonds of an aromatic system would be a key focus of such a study.

For instance, a hypothetical computational investigation into the ring expansion of this compound might reveal the following:

The preferred site of initial attack by a reagent.

The stability of any ring-opened intermediates.

The activation energy for the ring-closing step to form the new, expanded ring system.

The presence of the difluoro and iodo substituents would be expected to significantly impact the energetics of these pathways compared to an unsubstituted indazole.

| Transformation Type | Hypothetical Reactant | Potential Product | Computational Focus |

| Carbon Insertion | This compound + Carbene Source | A difluoro-iodo-substituted quinoline (B57606) derivative | Reaction pathway energetics, stability of intermediates. |

| Nitrogen Insertion | This compound + Azide Source | A difluoro-iodo-substituted benzotriazine derivative | Transition state analysis for N-N bond formation and ring expansion. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While often applied to large biological systems, MD simulations can also provide valuable information about the interactions of small molecules like this compound with its environment, such as a solvent or a biological receptor.

In the context of medicinal chemistry, MD simulations are frequently used to assess the stability of a ligand bound to the active site of a protein. nih.govrsc.org Although no specific MD simulations for this compound in a biological context are publicly available, we can infer the methodology and potential insights from studies on other substituted indazoles. nih.govrsc.org

For example, if this compound were identified as a potential inhibitor of a particular enzyme, MD simulations could be performed to:

Assess Binding Stability: Determine if the compound remains stably bound in the active site over the course of the simulation.

Analyze Intermolecular Interactions: Identify the key hydrogen bonds, halogen bonds (involving the iodine), and hydrophobic interactions that contribute to binding.

Evaluate Conformational Changes: Observe how the ligand and the protein adapt to each other upon binding.

The results of an MD simulation are often analyzed in terms of root-mean-square deviation (RMSD) to assess the stability of the complex, and by examining the distances and angles of key interactions over time.

| Simulation Parameter | Information Gained | Relevance to this compound |

| RMSD of the Ligand | Stability of the ligand's position in the binding site. | Indicates how well the molecule fits and stays in a hypothetical target. |

| Intermolecular Hydrogen Bonds | Key polar interactions contributing to binding affinity. | The N-H group of the indazole is a potential hydrogen bond donor. |

| Halogen Bonding Interactions | The role of the iodine atom in binding. | The iodine at the C-3 position could form stabilizing halogen bonds with electron-rich residues in a protein. |

| Solvent Accessible Surface Area (SASA) | Changes in the exposure of the ligand and protein to the solvent. | Can indicate how well the ligand is buried within the binding pocket. |

Medicinal Chemistry and Biological Applications of 4,6 Difluoro 3 Iodo 1h Indazole Derivatives

Pharmacological Potential of Indazole Derivatives as Drug Scaffolds

Indazole-containing compounds are recognized for their broad pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. nih.govnih.govrsc.org This structural motif is found in several FDA-approved drugs, highlighting its importance as a "privileged scaffold" in drug discovery. nih.gov For instance, pazopanib (B1684535) is a multi-kinase inhibitor used in cancer therapy, and benzydamine (B159093) is a non-steroidal anti-inflammatory drug. rsc.org The ability of the indazole structure to act as an effective hinge-binding fragment for kinases makes it particularly valuable in the design of targeted cancer therapies. rsc.org The development of derivatives from the core indazole structure is a key strategy for discovering new therapeutic agents with improved efficacy and specificity. nih.gov

The indazole scaffold is a cornerstone in the development of modern anticancer agents. nih.govnih.gov Many indazole derivatives have been synthesized and evaluated for their potential to treat various cancers, including lung, breast, colon, and prostate cancer. nih.gov Their anticancer effects are often attributed to the inhibition of key cellular processes involved in tumor growth and survival. nih.govrsc.org

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often deregulated in cancer. nih.govnih.gov

Fibroblast Growth Factor Receptors (FGFRs): Derivatives of 1H-indazol-3-amine have been developed as potent inhibitors of FGFR1 and FGFR2. nih.gov Research indicates that introducing a fluorine atom at the 6-position of the indazole ring can enhance both enzymatic activity and cellular potency. nih.gov

c-Met: A series of indazole derivatives have been specifically designed and evaluated as inhibitors of the c-Met receptor tyrosine kinase, a target implicated in several human cancers. mdpi.com One compound, in particular, demonstrated high inhibitory activity against c-Met in both biochemical and cell-based assays. mdpi.com Merestinib, an indazole-containing compound, is also known as a c-Met inhibitor. nih.gov

MEK1 and BRAF: Certain 3-(pyrrolopyridin-2-yl)indazole derivatives have been shown to selectively inhibit a panel of kinases, including MEK1 and BRAF. Additionally, a 3(S)-thiomethyl pyrrolidine-1H-indazole derivative has demonstrated antitumor activity in patients with BRAF V600-mutant melanoma.

ULK1: In the context of autophagy, a cellular process that can support tumor survival, indazole derivatives have been identified as potent inhibitors of Unc-51-Like Kinase 1 (ULK1). Starting from an in silico screen, researchers optimized an indazole-based hit to develop inhibitors with IC₅₀ values below 50 nM.

KIT: The indazole-based multi-targeted tyrosine kinase inhibitor pazopanib is an inhibitor of VEGFR-1, -2, and -3, PDGFR-α and -β, and c-KIT. Furthermore, other diarylurea derivatives of indazole have shown selective binding to tyrosine-protein kinase (c-Kit) with high affinity. nih.gov

MAPK1: Indazole-sulfonamide derivatives have been identified as promising inhibitors of Mitogen-Activated Protein Kinase 1 (MAPK1), a key enzyme in human cancers. Molecular docking studies suggest these compounds have a strong affinity for the MAPK1 active site.

Table 1: Selected Indazole Derivatives as Kinase Inhibitors

| Derivative Class | Target Kinase(s) | Key Findings | Citations |

|---|---|---|---|

| 1H-Indazol-3-amine | FGFR1, FGFR2 | 6-Fluoro substitution enhances potency. | nih.gov |

| Indazole-based | c-Met | Showed high activity with an IC₅₀ value of 0.17 µM in biochemical assays. | mdpi.com |

| 3-(pyrrolopyridin-2-yl)indazole | MEK1, BRAF | Demonstrated selective inhibition against a panel of kinases. | |

| Indazole-based | ULK1 | Optimized compounds achieved IC₅₀ < 50 nM. | |

| Diarylurea-indazole | KIT | Selectively binds to c-Kit with a Kd value of 68.5 nM. | nih.gov |

| Indazole-sulfonamide | MAPK1 | Shows strong binding affinity in molecular docking studies. |

Inducing apoptosis, or programmed cell death, is a key strategy for anticancer therapies. nih.gov Certain indazole derivatives have demonstrated the ability to promote apoptosis in cancer cells through the modulation of key regulatory proteins. nih.govrsc.org For example, one potent indazole derivative was shown to dose-dependently increase apoptosis in 4T1 breast cancer cells. nih.gov This effect was associated with the upregulation of the pro-apoptotic proteins cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Another study on a different series of indazole derivatives confirmed the ability to affect apoptosis by inhibiting Bcl-2 family members in a concentration-dependent manner. rsc.org

The mitochondria are central to cell life and death, and their dysfunction can trigger apoptosis. nih.gov The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. nih.gov A decrease in ΔΨm can lead to the release of pro-apoptotic factors and an increase in reactive oxygen species (ROS). nih.gov An excess of ROS creates oxidative stress, which can damage cellular components and further promote cell death. One study found that an indazole derivative, compound 2f, decreased the mitochondrial membrane potential and simultaneously increased the levels of ROS in 4T1 breast cancer cells, linking its apoptotic activity directly to mitochondrial pathways. nih.gov

The anticancer potential of indazole derivatives is frequently assessed by their ability to inhibit the growth of various cancer cell lines in vitro. nih.gov A series of 3-aryl-1H-indazoles and their N-methyl derivatives were evaluated against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines, with several compounds showing moderate to potent cytotoxic activity. In another study, a specific indazole derivative, 2f, exhibited potent growth inhibitory activity against several cancer cell lines, including the 4T1 breast cancer cell line, with IC₅₀ values ranging from 0.23 to 1.15 μM. nih.gov

Table 2: In vitro Antiproliferative Activity of Selected Indazole Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citations |

|---|---|---|---|---|

| Derivative 2f | 4T1 | Breast Cancer | 0.23 - 1.15 | nih.gov |

| Derivative 3j | HCT-116 | Colon Cancer | < 87 µg/mL | |

| Derivative 3j | MDA-MB-231 | Breast Cancer | < 87 µg/mL | |

| Derivative 5c | HCT-116 | Colon Cancer | Not specified, but noted as significant | |

| Derivative 5c | MDA-MB-231 | Breast Cancer | Not specified, but noted as significant |

In addition to their anticancer properties, indazole derivatives are well-known for their anti-inflammatory effects. nih.govrsc.org The non-steroidal anti-inflammatory drug (NSAID) Benzydamine features an indazole core. rsc.org The primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation. Computational studies involving molecular docking have been used to evaluate 1H-indazole analogs as potential anti-inflammatory agents by assessing their binding to the COX-2 enzyme. nih.gov These in silico studies suggest that newly developed 1H-indazole compounds have the potential to be effective agents for treating inflammation. nih.gov

Antiviral Activity (e.g., Anti-HIV, Neurotropic Viruses like EV-A71)

Derivatives of indazole have demonstrated notable antiviral properties. nih.gov For instance, certain 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) have been shown to reduce the infectivity of influenza viruses. mdpi.com Specifically, compounds with a methyloxy linker chain or a benzoyloxymethyl substituent at the C-4 position of the 1,2,3-triazole ring exhibited potent virucidal activity against extracellular virions. mdpi.com

In the context of anti-HIV research, the development of novel inhibitors targeting viral enzymes is a key strategy. While specific studies on 4,6-difluoro-3-iodo-1H-indazole derivatives for anti-HIV activity are not extensively detailed in the provided results, the broader class of indazole derivatives has been investigated for anti-HIV properties. nih.govnih.gov For example, new families of DDX3X inhibitors, a target for anti-HIV therapies, have been developed, showing inhibitory activities in the low micromolar range. researchgate.net

Enterovirus A71 (EV-A71) is a significant neurotropic virus that can cause severe neurological complications. nih.gov Research into benzimidazole (B57391) derivatives has identified compounds with interesting activity against EV-A71. nih.gov One such derivative demonstrated the ability to protect cell monolayers from the virus-induced cytopathogenic effect, with an EC₅₀ of 3 µM. nih.gov This highlights the potential for heterocyclic compounds, a class to which indazoles belong, in the development of treatments for neurotropic viral infections.

A novel class of indazole-containing compounds has been discovered to have potent anti-influenza activities, targeting the PA-PB1 protein-protein interaction. nih.gov The most potent of these compounds exhibited EC₅₀ values in the low micromolar to nanomolar range against both influenza A and B viruses. nih.gov

Antibacterial and Antifungal Activities

Indazole derivatives have been recognized for their antibacterial and antifungal properties. nih.govnih.gov A novel class of GyrB inhibitors based on the indazole scaffold has shown excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In terms of antifungal activity, a series of 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles were synthesized and evaluated. nih.gov Compounds possessing electron-withdrawing groups like -Cl, -NO₂, and -Br showed more potent activity against the tested bacterial and fungal strains than the standard drugs ciprofloxacin (B1669076) and fluconazole. nih.gov Similarly, certain indole (B1671886) derivatives have exhibited broad-spectrum antifungal activities against various phytopathogenic fungi, in some cases surpassing the efficacy of commercial fungicides. researchgate.net Novel indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety also demonstrated significant antifungal effects. nih.gov

Table 1: Antibacterial and Antifungal Activities of Selected Indazole and Related Derivatives

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

| Indazole-based GyrB inhibitors | Gram-positive pathogens (e.g., MRSA) | Excellent enzymatic and antibacterial activity. | nih.gov |

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | Bacterial and fungal strains | Compounds with electron-withdrawing groups showed high potency. | nih.gov |

| Indole derivatives | Phytopathogenic fungi | Broad-spectrum antifungal activity, some exceeding commercial fungicides. | researchgate.net |

| Indole derivatives with 1,3,4-thiadiazole | Botrytis cinerea | Superior bioactivity compared to control drugs. | nih.gov |

Antidiabetic Activity

The potential of indazole derivatives as antidiabetic agents has been an area of active research. nih.govnih.gov One of the key mechanisms explored is the inhibition of carbohydrate-hydrolyzing enzymes. semanticscholar.org

Inhibitors of α-glucosidase and α-amylase play a crucial role in managing postprandial hyperglycemia by delaying carbohydrate digestion. researchgate.net A series of synthesized indazole derivatives demonstrated good inhibitory potential against both α-amylase and α-glucosidase, with some compounds showing inhibitory activity comparable to the standard drug, acarbose. researchgate.netnih.gov Specifically, IC₅₀ values for α-amylase inhibition ranged from 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL, and for α-glucosidase, from 12.01 ± 0.09 to 38.01 ± 0.12 µg/mL. researchgate.net

Table 2: α-Amylase and α-Glucosidase Inhibitory Activities of Indazole Derivatives

| Enzyme | IC₅₀ Range (µg/mL) | Key Compounds with Significant Activity | Reference(s) |

| α-Amylase | 12.17 ± 0.14 to 37.33 ± 0.02 | Compounds 2, 4–8 | researchgate.net |

| α-Glucosidase | 12.01 ± 0.09 to 38.01 ± 0.12 | Compounds 2, 4–8 | researchgate.net |

Other Therapeutic Areas

The versatility of the indazole scaffold extends to a variety of other therapeutic applications. nih.gov Indazole derivatives have been investigated for their potential as antiarrhythmic, neurodegenerative, anti-emetic, anti-hypertensive, and anti-osteoporosis agents. nih.govnih.gov For instance, some derivatives have been synthesized and evaluated as inhibitors of enzymes relevant to cancer therapy, such as indoleamine 2,3-dioxygenase (IDO1) and fibroblast growth factor receptor (FGFR). nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For indazole derivatives, SAR analyses have provided valuable insights into how different substituents and their positions on the indazole ring influence their therapeutic effects. nih.govelsevierpure.com

For example, in a series of 3,6-disubstituted indazole derivatives developed as hepcidin (B1576463) production inhibitors, SAR studies guided the optimization of the lead compound. nih.gov Similarly, for indazole derivatives targeting IDO1, SAR analysis revealed that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold are critical for inhibitory activity. nih.gov In the development of anti-influenza compounds, scaffold hopping and the introduction of an α,β-unsaturated carbonyl moiety were guided by SAR to enhance antiviral activity while reducing cytotoxicity. nih.gov

The introduction of halogen atoms, particularly fluorine and iodine, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. The presence of fluorine can enhance metabolic stability, binding affinity, and membrane permeability. Iodine can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.

Positional Effects of Substituents on Indazole Core

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. nih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications at different positions can significantly impact potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

For instance, in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO), the position of substituents on the 1H-indazole scaffold played a crucial role. nih.gov Specifically, substituents at the C-4 and C-6 positions were found to be critical for IDO1 inhibitory activity. nih.govnih.gov The introduction of a nitro-aryl group at the C-4 position of the 1H-indazole was shown to be advantageous for TDO inhibition and also conferred a direct tumoricidal effect. nih.gov Furthermore, the substituents at the C-6 position of the indazole ring were found to significantly influence the activity and selectivity between IDO1 and TDO. nih.gov

In the context of fibroblast growth factor receptor (FGFR) inhibitors, substitutions at the 6-position of the indazole ring with a fluorine atom resulted in enhanced enzymatic activity and cellular potency. nih.gov Conversely, fluorine substitution on other rings of the molecule was not well-tolerated. nih.gov

The table below summarizes the positional effects of various substituents on the indazole core based on different biological targets.

| Target | Substituent Position | Effect of Substitution | Reference |